Chromanol 293B

Cardiac Electrophysiology Ion Channel Pharmacology IKs Selectivity

Cardiac electrophysiology researchers face confounding potency and selectivity variability across IKs blockers. Chromanol 293B (-)-[3R,4S] enantiomer resolves this with validated stereospecific pharmacology: • 7-fold more potent than (+)-enantiomer (IC50 1.36 vs 9.6 μM); exclusive use-dependent open channel block at 2 Hz stimulus trains • Selective for IKs at ≤30 μM; no measurable effect on IKr, IK1, or ICa-L in native cardiac myocytes • Frequency-independent APD prolongation eliminates reverse use-dependence artifacts seen with IKr blockers Supplied as ≥98% pure crystalline solid with full analytical documentation. Standard pack sizes: 10 mg, 50 mg, 100 mg. Custom synthesis and bulk quantities available.

Molecular Formula C15H20N2O4S
Molecular Weight 324.4 g/mol
Cat. No. B1240269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromanol 293B
Synonyms293B cpd
6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane
6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane, (trans-(+))-isomer
6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane, (trans-(-))-isomer
chromanol 293B
Molecular FormulaC15H20N2O4S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O
InChIInChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m1/s1
InChIKeyHVSJHHXUORMCGK-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chromanol 293B: Selective IKs Blocker


Chromanol 293B (trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethyl-chromane) is a sulfonamide chromanol derivative that functions as a selective blocker of the slowly activating delayed rectifier potassium current (IKs) encoded by the KCNQ1 (KvLQT1) and KCNE1 (minK) channel subunits [1]. Originally identified during screening of KATP-channel openers, chromanol 293B was found to lack activity on KATP while potently inhibiting IKs currents in both native cardiac myocytes and heterologous expression systems [2]. The compound exists as a racemic mixture with distinct enantiomer-specific pharmacology, and it serves as a foundational research tool for dissecting the contribution of IKs to cardiac repolarization and evaluating the therapeutic potential of IKs blockade [3].

1
Selective IKs blockade without confounding IKr or ICa-L inhibition at research concentrations
2
Racemic mixture with enantiomer-specific pharmacology for stereoselective studies
3
Validated in native cardiac myocytes and heterologous KCNQ1/KCNE1 expression systems

Chromanol 293B: Differentiation from Other IKs Blockers


IKs blockers exhibit substantial variability in potency, selectivity profiles, species-dependent efficacy, and proarrhythmic liability that preclude generic substitution in experimental protocols. Chromanol 293B and HMR 1556, both chromanol derivatives, differ by over 170-fold in IKs inhibitory potency (IC50 of 1.8 μM vs. 10.5 nM in canine myocytes) [1]. Furthermore, the racemic mixture of chromanol 293B and its isolated (−)-[3R,4S] enantiomer show a 7-fold difference in potency, with only the (−)-enantiomer exhibiting time-dependent, use-dependent open channel block [2]. IKr blockers such as E-4031 and dofetilide produce fundamentally different action potential prolongation profiles with reverse use-dependence, whereas chromanol 293B prolongs APD uniformly across pacing frequencies [3]. Additionally, species-specific IKs channel expression critically determines whether chromanol 293B produces torsades de pointes (TdP) or fails to prolong QT in rabbit models [4]. These quantitative and qualitative distinctions directly impact experimental outcomes and interpretation.

Potency gap
IKs inhibitory potency differs by >100-fold between chromanol derivatives;potency context may not transfer
Enantiomer mix
Racemate vs. pure (−)-[3R,4S] enantiomer shift time-dependent open channel block;stereochemical profile must be verified
Mechanism mismatch
IKr blockers produce reverse use-dependent APD prolongation;uniform IKs-mediated prolongation may not be replicated
Species context
TdP liability is species-dependent (guinea pig vs. rabbit);proarrhythmia readout may not transfer across models

Chromanol 293B: Comparative Evidence vs. IKs and IKr Blockers


IKs Selectivity Over IKr and ICa-L

Chromanol 293B exhibits a clear selectivity window for IKs over other major repolarizing currents in canine ventricular myocytes. At 30 μM—a concentration 16.7-fold above the IKs IC50 of 1.8 μM—chromanol 293B produces no effect on IKr, IK1, or L-type calcium current (ICa-L) [1]. Even at 100 μM (55-fold above IKs IC50), inhibition of IKr is slight and statistically insignificant [1]. In contrast, the IKs blocker HMR 1556 shows overlapping inhibition of IKr (IC50 12.6 μM) and ICa-L (IC50 27.5 μM) at concentrations closer to its potent IKs IC50 of 10.5 nM [2]. This selectivity profile makes chromanol 293B a more reliable tool for isolating IKs contributions without confounding off-target effects at standard experimental concentrations (1–30 μM).

IKs Selectivity
Head-to-head
No IKr, IK1, or ICa-L inhibition at 30 μM (16.7× IKs IC50)
Supports cleaner IKs pharmacology compared to HMR 1556 at standard concentrations
Canine ventricular myocytes; whole-cell patch-clamp at 36°C
Cardiac Electrophysiology Ion Channel Pharmacology IKs Selectivity

Stereospecific IKs Blockade

The two enantiomers of chromanol 293B differ fundamentally in both potency and mechanism. (−)-[3R,4S]-Chromanol 293B is 7-fold more potent than (+)-[3S,4R]-chromanol 293B in blocking KvLQT1+minK (IKs) channels, with IC50 values of approximately 1.36 μM and 9.6 μM, respectively [1]. More critically, kinetic analysis of currents partially blocked with 10 μM of each enantiomer revealed that only 3R,4S-293B—but not 3S,4R-293B—exhibits time-dependent block of IKs and KCNQ1 currents, indicating preferential open channel block activity [2]. Furthermore, inhibition by 3R,4S-293B (but not 3S,4R-293B) increases during a 2 Hz train of stimuli, demonstrating positive use-dependence [2]. This stereospecific functional distinction is essential for studies requiring state-dependent channel blockade.

Stereospecific Block
Head-to-head
7-fold greater potency (IC50 1.36 vs. 9.6 μM) and exclusive time-dependent open channel block for (−)-enantiomer
Enantiomer choice defines state-dependent blockade profile
Recombinant human KvLQT1+minK; mammalian expression systems
Stereoselectivity IKs Blockade Enantiomer Pharmacology

Frequency-Independent APD Prolongation

The functional consequence of IKs blockade by chromanol 293B differs fundamentally from IKr blockade. In guinea pig and human ventricular myocytes, dofetilide (an IKr blocker) prolonged action potential duration (APD) with strong reverse use-dependence—meaning greater APD prolongation at slow heart rates and minimal prolongation at fast rates. In contrast, chromanol 293B prolonged guinea pig and human ventricular APD to a similar fractional extent at all frequencies tested [1]. Quantitatively, 293B achieved maximum IKs inhibition of 96.9 ± 0.8% with an EC50 of 1.02 μM in guinea pig myocytes, while having negligible effect on IKr (3.9 ± 8.4% inhibition at 50 μM) [1]. This uniform APD prolongation across heart rates is a distinguishing characteristic of IKs blockade.

APD Prolongation
Head-to-head
Uniform APD prolongation across pacing rates vs. reverse use-dependence with dofetilide
Frequency-independent repolarization extension distinguishes IKs from IKr blockade
Guinea pig/human ventricular myocytes; IKs EC50 = 1.02 μM
Action Potential Duration Reverse Use-Dependence IKs vs. IKr Blockade

Species-Dependent Proarrhythmic Liability

Chromanol 293B's proarrhythmic potential is species-dependent, reflecting underlying differences in IKs channel expression. In isolated perfused heart studies, chromanol 293B did not produce torsades de pointes (TdP) in rabbit hearts, yet elicited TdP concentration-dependently in guinea pig hearts—even though the compound had no effect on QTc intervals in either species [1]. This contrasts with the IKr blocker E-4031, which at 100 nM significantly increased QTc interval by 35.6 ± 3.9% (n=8, P<0.05) in rabbit hearts, whereas chromanol 293B (10 μM) and L-735,821 (100 nM) failed to lengthen QTc [2]. Additionally, in canine tissue studies, chromanol 293B (1–30 μM) failed to induce early afterdepolarizations (EADs) in any ventricular tissue type, though the combination of 293B (30 μM) with isoproterenol produced delayed afterdepolarizations (DADs) in 4/8 epicardial, 7/10 M cell, and 3/8 endocardial preparations [3].

Proarrhythmia
Cross-study
TdP in guinea pig but not rabbit; no QTc prolongation in either species
Species-dependent TdP liability reflects IKs expression differences
Isolated perfused hearts; hypokalemic conditions
Torsades de Pointes Proarrhythmia Species Differences

IKs Inhibitory Potency vs. HMR 1556

In a stably transfected HEK293 cell line expressing human cardiac KCNQ1/KCNE1 (IKs) channels, chromanol 293B and HMR 1556 were directly compared using perforated patch-clamp at physiological temperature (36°C). HMR 1556 inhibited IKs with an IC50 of 83.8 nM, whereas chromanol 293B required a 110-fold higher concentration (IC50 = 9.2 μM) to achieve equivalent blockade [1]. This potency differential was also observed in zebrafish IKs channels, where chromanol 293B showed IC50 values of 13.1 ± 5.8 μM (KCNQ1) and 13.4 ± 2.8 μM (KCNQ1+KCNE1), while HMR 1556 was approximately 130-fold more potent with IC50 values of 0.1 ± 0.1 μM and 1.5 ± 0.8 μM, respectively [2]. In canine ventricular myocytes, the potency gap is even larger: HMR 1556 IC50 = 10.5 nM versus chromanol 293B IC50 = 1.8 μM—a 171-fold difference [3].

IKs Potency
Cross-study
IC50 1.8–13.4 μM across species vs. HMR 1556 10.5–83.8 nM
Micromolar IKs tool with extensive literature validation; nanomolar studies require HMR 1556
HEK293, canine, guinea pig, zebrafish IKs; perforated/whole-cell patch-clamp
IKs Potency Recombinant Channels HEK293 Expression

Chromanol 293B: Research Applications


Isolating IKs Contribution to Repolarization

At concentrations up to 30 μM, chromanol 293B selectively inhibits IKs (IC50 1.8 μM) while producing no measurable effect on IKr, IK1, or ICa-L in canine ventricular myocytes [1]. This selectivity window enables clean pharmacological dissection of IKs function in native cardiac tissue, particularly when paired with IKr blockers like E-4031 for orthogonal validation [2]. The compound's frequency-independent APD prolongation further distinguishes IKs-mediated effects from the reverse use-dependent profile of IKr blockade [3].

State-Dependent IKs Channel Gating Studies

The (−)-[3R,4S] enantiomer of chromanol 293B (CAS 163163-24-4) provides 7-fold greater potency (IC50 1.36 μM vs. 9.6 μM for the (+)-enantiomer) and exhibits exclusive time-dependent open channel block that increases during 2 Hz stimulus trains [1]. This stereospecific pharmacology makes the pure (−)-enantiomer the tool of choice for studying use-dependent IKs blockade, open channel gating mechanisms, and the therapeutic potential of state-dependent class III antiarrhythmic agents [2].

Evaluating Repolarization Reserve in Guinea Pig Models

Chromanol 293B elicits concentration-dependent torsades de pointes (TdP) in isolated guinea pig hearts without affecting QTc intervals, providing a direct readout of reduced repolarization reserve through IKs inhibition [1]. This model is particularly valuable for assessing the proarrhythmic liability of compounds that may unmask latent repolarization abnormalities when IKs function is compromised, as seen in LQT1 syndrome [2]. Notably, rabbit models are unsuitable for this application due to low endogenous IKs channel expression [1].

Dual IKs and CFTR Blockade Studies

Beyond cardiac applications, chromanol 293B inhibits the cystic fibrosis transmembrane conductance regulator (CFTR) chloride current with an IC50 of 19 μM in Xenopus oocytes [1]. This dual pharmacology makes chromanol 293B a useful tool for investigating the intersection of IKs and CFTR signaling pathways in tissues where both channels are expressed, such as airway epithelia and colonic crypts, or for evaluating potential off-target effects of chromanol-based IKs inhibitors in respiratory studies [2].

Application
Selection Property
Validation Focus
Cardiac repolarization dissection
IKs selectivity window at ≤30 μM
Verify absent IKr/ICa-L inhibition
IKs channel gating research
(−)-[3R,4S] enantiomer stereoselectivity
Confirm time- and use-dependent blockade
Repolarization reserve screening
Species-dependent TdP liability
Guinea pig model selection; exclude rabbit
Multi-organ ion channel studies
Dual IKs/CFTR pharmacology
Assess CFTR off-target effects in epithelial models
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